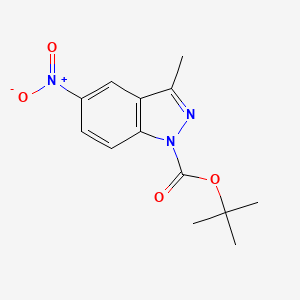

tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is a derivative of the 1H-indazole class, which is a heterocyclic compound that has been the subject of various synthetic studies due to its potential applications in medicinal chemistry and material science. The indazole nucleus is a common motif in compounds with diverse biological activities, and its derivatives are often synthesized for the purpose of creating new pharmacologically active molecules or intermediates for further chemical transformations .

Synthesis Analysis

The synthesis of 1H-indazole derivatives can be achieved through intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines. This process is promoted by potassium tert-butoxide in N,N-dimethylformamide (DMF) at elevated temperatures, yielding the products in good yields. The displacement of the nitro group is facilitated even in the absence of strong electron-withdrawing groups . Although the specific synthesis of this compound is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate, a related compound, has been confirmed through various spectroscopic techniques and X-ray diffraction. Density functional theory (DFT) calculations have been used to compare the optimized molecular structure with the experimental data, showing a high degree of correlation. This suggests that similar computational methods could be employed to analyze the molecular structure of this compound .

Chemical Reactions Analysis

The chemical reactivity of indazole derivatives can be quite diverse. For instance, tert-butyl isocyanide reacts with acceptor-substituted nitrile imines to yield tetrahydro-1,2,5,6-tetrazocines and substituted 5-hydrazonoyl-1,2,4-triazoles, indicating that tert-butyl groups on nitrogen-containing heterocycles can participate in various cycloaddition and substitution reactions . This implies that this compound may also undergo a range of chemical transformations, potentially leading to the synthesis of biologically active compounds or other valuable chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be elucidated through spectroscopic methods and crystallographic analysis. For example, the crystal structure of a tert-butyl substituted oxadiazole piperazine carboxylate was determined using single crystal XRD, and its intermolecular interactions were described, which could be indicative of the solid-state properties of this compound . Additionally, the molecular electrostatic potential and frontier molecular orbitals of related compounds have been investigated using DFT, providing insight into their electronic properties and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis of Indazole Derivatives : Tert-Butyl 3-methyl-5-nitro-1H-indazole-1-carboxylate is utilized in the synthesis of indazolo[5,4-b][1,6]naphthyridine and indazolo[6,7-b][1,6]naphthyridine derivatives through in-situ reduction and cyclization reactions (Chen et al., 2019).

Crystal Structure and DFT Study : This compound is significant as an intermediate in 1H-indazole derivatives. Its structure and properties have been analyzed through spectroscopy, X-ray diffraction, and density functional theory (DFT), providing insights into its molecular structure and physicochemical features (Ye et al., 2021).

Applications in Organic Synthesis

Regio-selective Synthesis : It has been used in the regio-selective synthesis of novel compounds, such as 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, demonstrating its utility in creating specific molecular structures (Nguyen et al., 2009).

Synthesis of Bioactive Compounds : This chemical serves as an important intermediate for synthesizing biologically active benzimidazole compounds, highlighting its role in developing pharmaceuticals (Liu Ya-hu, 2010).

Advanced Chemical Transformations

N-1-difluoromethylation : It's used in the N-1-difluoromethylation of ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate, a method that can be extended to various indazole derivatives (Hong et al., 2020).

Intramolecular Amination : Potassium tert-butoxide-promoted intramolecular amination of certain hydrazines using this compound leads to efficient synthesis of 1-aryl-1H-indazole derivatives (Esmaeili-Marandi et al., 2014).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3-methyl-5-nitroindazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-8-10-7-9(16(18)19)5-6-11(10)15(14-8)12(17)20-13(2,3)4/h5-7H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSRZMXJWFBSQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322423.png)

![4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1322424.png)

![1-[2-Amino-5-(4-hydroxypiperidino)phenyl]-1-ethanone](/img/structure/B1322436.png)